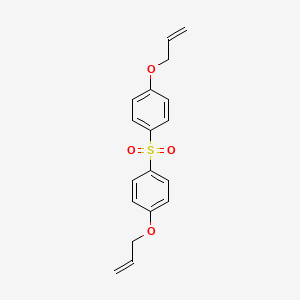
Bis(4-allyloxyphenyl)sulfone
Cat. No. B1331198
Key on ui cas rn:
41481-63-4
M. Wt: 330.4 g/mol
InChI Key: JUNVYDTYJZSTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596997
Procedure details


A flask was charged with 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol, and the resulting mixture was dissolved completely to form a solution. To this solution were added 1 part of trioctylmethylammonium chloride (a phase transfer catalyst) and then 36.3 parts of allyl bromide. The resulting solution was reacted at 50° to 60° C. for 15 hours, and toluene was steam-distilled to obtain pale yellow crystals. After filtration, the crystals were washed with 100 parts of methanol to obtain white crystals of bis(4-allyloxyphenyl) sulfone of formula (4). Yield: 30.5 parts (91.2%), m.p.: 143° to 146° C.






Identifiers


|
REACTION_CXSMILES
|
O.[OH-].[Na+].[S:4]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5].[CH2:21](Br)[CH:22]=[CH2:23].[C:25]1(C)[CH:30]=CC=C[CH:26]=1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:21]([O:13][C:10]1[CH:11]=[CH:12][C:7]([S:4]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH2:30][CH:25]=[CH2:26])=[CH:16][CH:15]=2)(=[O:6])=[O:5])=[CH:8][CH:9]=1)[CH:22]=[CH2:23] |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting mixture was dissolved completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was reacted at 50° to 60° C. for 15 hours
|
|
Duration
|
15 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
toluene was steam-distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain pale yellow crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the crystals were washed with 100 parts of methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)OCC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
